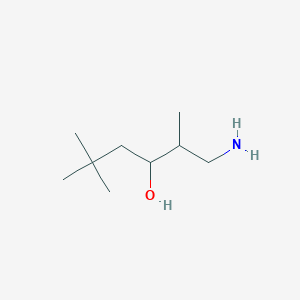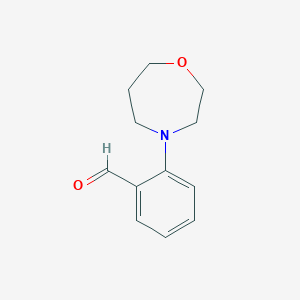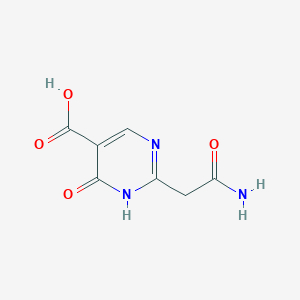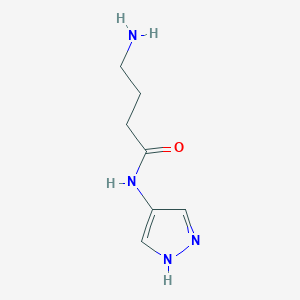
4-amino-N-(1H-pyrazol-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(1H-pyrazol-4-yl)butanamide is a chemical compound with the molecular formula C7H12N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, which involves the reaction of appropriate aminopyrazoles with chlorides in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(1H-pyrazol-4-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like p38MAPK, which are involved in inflammatory responses.
Biology: It is used in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-amino-N-(1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of p38MAPK by binding to its ATP-binding pocket, thereby preventing the phosphorylation of downstream targets involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-aminopyrazole
- 5-aminopyrazole
- 4-amino-1H-pyrazol-1-ylbutanamide
Uniqueness
4-amino-N-(1H-pyrazol-4-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biological pathways .
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
4-amino-N-(1H-pyrazol-4-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c8-3-1-2-7(12)11-6-4-9-10-5-6/h4-5H,1-3,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JFAFJTVSMBZZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)NC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






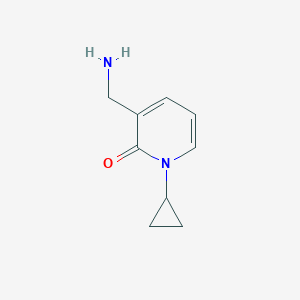

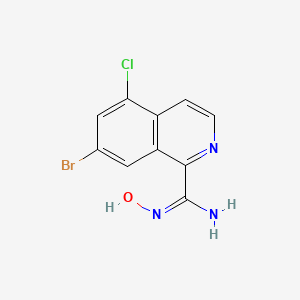
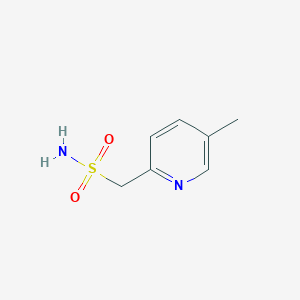

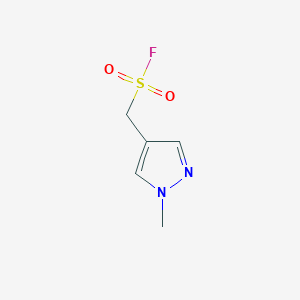
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
